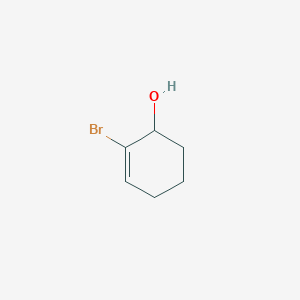

2-Bromo-2-cyclohexen-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-2-cyclohexen-1-ol is a chemical compound with the linear formula C6H9BrO . It has a molecular weight of 177.042 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of 2-Bromo-2-cyclohexen-1-ol is represented by the linear formula C6H9BrO . The compound has a molecular weight of 177.041 g/mol .科学的研究の応用

Kinetic Studies and Reactivity

- The kinetics and reactivity of 2-Bromo-2-cyclohexen-1-ol have been extensively studied. For example, Neverov and Brown (1998) investigated the reaction kinetics of bis(sym-collidine)bromonium triflate with various alkenes, revealing insights into the reaction mechanisms and product formations, such as cyclic ethers and brominated compounds (Neverov & Brown, 1998).

Epoxidation Mechanisms

- Freccero et al. (2000) conducted a computational study on the epoxidation of 2-cyclohexen-1-ol, providing a detailed understanding of the facial selectivity in epoxidation processes. This research contributes to the broader understanding of organic synthesis and reaction dynamics (Freccero et al., 2000).

Synthetic Applications in Organic Chemistry

- The compound has been used in the synthesis of various biologically and medicinally relevant compounds. Ghosh and Ray (2017) highlighted the advancements in bromovinyl aldehyde chemistry, demonstrating the utility of 2-bromo-cyclohexenecarbaldehydes in palladium-catalyzed cross-coupling reactions (Ghosh & Ray, 2017).

Spectroscopic Analysis

- Spectroscopic studies, such as those by Ocola and Laane (2016), have explored the intramolecular π-type hydrogen bonding and conformations of 2-cyclohexen-1-ol. Such studies provide critical insights into the molecular structure and behavior of this compound (Ocola & Laane, 2016).

Oxidation Reactions

- Research by Stultz et al. (2000) investigated the kinetics of oxidation reactions involving cyclohexene and 2-cyclohexen-1-ol, contributing to the understanding of oxidation mechanisms in organic chemistry (Stultz et al., 2000).

Electrophilic Addition Studies

- Nagorski and Brown (1992) explored the electrophilic addition of bromine to olefins, providing insights into the reaction pathways and intermediates, which are relevant to the study of 2-bromo-2-cyclohexen-1-ol (Nagorski & Brown, 1992).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

2-bromocyclohex-2-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO/c7-5-3-1-2-4-6(5)8/h3,6,8H,1-2,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDKKDWANPIULS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C(C1)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

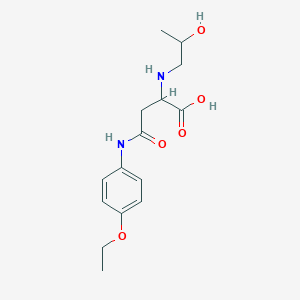

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2674915.png)

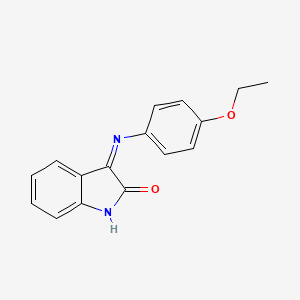

![(2E)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2674916.png)

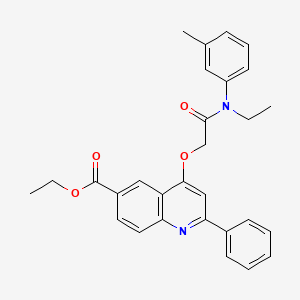

![2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2674924.png)

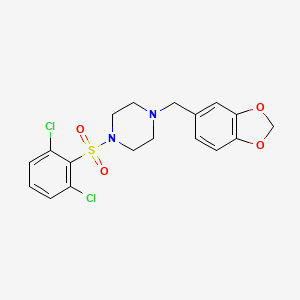

![5-[(2,5-Dichlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one](/img/structure/B2674927.png)

![3-[4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)-1-benzopyran-3-yl]propanoic acid ethyl ester](/img/structure/B2674929.png)